N,N-Diethyloctanamide

Description

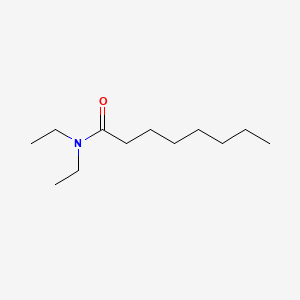

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyloctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-4-7-8-9-10-11-12(14)13(5-2)6-3/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJRFIYKPIXQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061372 | |

| Record name | Octanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

996-97-4 | |

| Record name | N,N-Diethyloctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=996-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl caprylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyloctamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octanamide, N,N-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanamide, N,N-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyloctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL CAPRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBO90A88T6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis pathways for N,N-Diethyloctanamide

An In-depth Technical Guide to the Synthesis of N,N-Diethyloctanamide

Introduction

This compound (CAS No. 996-97-4), also known as N,N-diethylcaprylamide, is a tertiary amide with the molecular formula C12H25NO.[1][2] This compound serves as a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, where its specific structure and properties, such as excellent thermal stability and solubility in organic solvents, are leveraged. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative data to inform laboratory and industrial-scale production strategies.

Core Synthetic Strategies: An Overview

The synthesis of this compound fundamentally involves the formation of an amide bond between an octanoyl moiety and a diethylamine group. The efficiency and practicality of this transformation hinge on the activation of the carboxylic acid group of octanoic acid. The most prevalent and industrially scalable methods are:

-

Acylation via Octanoyl Chloride: A robust, high-yield, two-step process involving the initial conversion of octanoic acid to its highly reactive acid chloride derivative, followed by reaction with diethylamine. This is often the preferred method for achieving high purity and yield.

-

Direct Amidation of Octanoic Acid: A more atom-economical "one-pot" approach that couples octanoic acid and diethylamine directly. This pathway circumvents the need for a separate activation step but typically requires harsh conditions (high temperatures) or the use of specialized coupling agents to proceed efficiently.[3]

-

Alternative Coupling Methods: Milder, specialized techniques such as the Mitsunobu reaction offer an alternative for small-scale synthesis where avoiding harsh reagents is critical, though they introduce other challenges like byproduct removal.[4]

Pathway 1: Acylation of Diethylamine with Octanoyl Chloride

This pathway is the most common and reliable method for preparing N,N-disubstituted amides.[3] The strategy is predicated on enhancing the electrophilicity of the carbonyl carbon of octanoic acid by converting the hydroxyl group into a superior leaving group (chloride).

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. Diethylamine, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of octanoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to yield the stable amide product. A key consideration is the concurrent formation of hydrochloric acid (HCl), which protonates the basic diethylamine starting material, rendering it non-nucleophilic. To prevent this and drive the reaction to completion, at least two equivalents of diethylamine or one equivalent of diethylamine with an equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine) is required to act as an HCl scavenger.

Experimental Workflow Diagram

Caption: Workflow for the Acyl Chloride Pathway.

Detailed Experimental Protocol

Part A: Synthesis of Octanoyl Chloride [5]

-

Apparatus Setup: A two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with octanoic acid (1.0 eq). The setup should be under an inert atmosphere (e.g., nitrogen or argon) and vented to a scrubber to neutralize evolving HCl and SO₂ gases.

-

Reagent Addition: Thionyl chloride (SOCl₂) (1.2-1.5 eq) is added dropwise to the stirred octanoic acid at room temperature. The reaction is exothermic. For better control, the flask can be cooled in an ice bath during addition.[5]

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 80-90°C) for 1-2 hours or until gas evolution ceases.[5]

-

Isolation: The excess thionyl chloride (b.p. 76°C) is removed by distillation at atmospheric pressure. The resulting crude octanoyl chloride is then purified by vacuum distillation to yield a clear, colorless liquid.

Part B: Synthesis of this compound

-

Apparatus Setup: A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with diethylamine (2.2 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane or toluene). The flask is cooled to 0-5°C in an ice-salt bath.

-

Reagent Addition: The freshly distilled octanoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, is added dropwise to the stirred diethylamine solution, ensuring the internal temperature is maintained below 10°C.[5]

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours to ensure the reaction goes to completion.

-

Work-up:

-

The reaction mixture is quenched by the slow addition of water.

-

The organic layer is separated and washed sequentially with dilute HCl (to remove excess diethylamine and its salt), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

| Parameter | Value/Condition | Rationale |

| Yield | Typically > 90% | Highly efficient and favorable reaction kinetics. |

| Purity | > 99% after distillation | Distillation effectively removes non-volatile impurities and byproducts. |

| Temperature | 0-10°C for amidation | Controls the highly exothermic reaction and minimizes side products.[5] |

| Base | Excess Diethylamine or Triethylamine | Neutralizes the HCl byproduct, preventing protonation of the amine nucleophile. |

Pathway 2: Direct Amidation of Octanoic Acid

This pathway is attractive due to its process simplicity and high atom economy. However, it presents the challenge of overcoming the initial acid-base reaction between octanoic acid and diethylamine, which forms a thermodynamically stable and unreactive diethylammonium octanoate salt.[3]

Mechanistic Considerations

To drive the reaction towards amide formation, the equilibrium must be shifted to the right. This is typically achieved by:

-

Thermal Dehydration: Applying high temperatures (>180°C) to facilitate the elimination of water from the ammonium carboxylate salt.[6]

-

Chemical Activation: Using a coupling agent to convert the carboxylic acid's hydroxyl group into a better leaving group in situ.

Reaction Schemes

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 996-97-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides - Google Patents [patents.google.com]

- 6. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

Physical and chemical properties of N,N-Diethyloctanamide

An In-Depth Technical Guide to the Physical and Chemical Properties of N,N-Diethyloctanamide

Introduction

This compound (CAS No. 996-97-4) is a tertiary amide with a distinctive molecular architecture comprising an eight-carbon acyl chain and two ethyl groups attached to the nitrogen atom. This structure imparts a unique combination of lipophilicity and polarity, making it a subject of interest in various chemical applications, including its use as a fragrance ingredient.[1] This guide provides a comprehensive overview of its core physical and chemical properties, intended for researchers, chemists, and professionals in drug development and material science. We will delve into its structural characteristics, physicochemical parameters, spectroscopic profile, and the experimental methodologies used for their determination.

Molecular and Structural Characteristics

The foundational attributes of a molecule are its composition and structure, which dictate its macroscopic properties and chemical behavior.

Molecular Identity

A unique set of identifiers and structural representations defines this compound in chemical databases and literature.

| Identifier | Value | Source |

| CAS Number | 996-97-4 | [1][2] |

| Molecular Formula | C₁₂H₂₅NO | [2] |

| Molecular Weight | 199.337 g/mol | [2] |

| SMILES | CCCCCCCC(=O)N(CC)CC | [2] |

| InChIKey | FHJRFIYKPIXQNQ-UHFFFAOYAX | [2] |

Molecular Structure

The structure of this compound features a central amide functional group. The carbonyl group's C=O bond and the C-N bond are pivotal to its chemistry. The lone pair on the nitrogen atom can delocalize into the carbonyl group, giving the C-N bond partial double-bond character. This resonance restricts rotation around the C-N bond, a key feature influencing its spectroscopic properties.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state, solubility, and other macroscopic properties of this compound are direct consequences of its molecular structure. These properties are crucial for its handling, formulation, and application.

| Property | Value | Notes |

| Appearance | Liquid | Inferred from related N,N-dialkylamides.[3][4] |

| Boiling Point | 148 °C (at 15 Torr) | [1] |

| Density | 0.8722 g/cm³ | [1] |

| LogP (estimated) | 3.823 | Indicates high lipophilicity and low water solubility.[1] |

| pKa (predicted) | -0.40 ± 0.70 | The amide nitrogen is non-basic due to resonance.[1] |

| Odor Profile | Spicy, sweet, minty, woody, fruity | Described at 1.00% in dipropylene glycol.[1] |

Solubility

The solubility profile is dictated by the balance between the polar amide group and the extensive nonpolar alkyl chains.

-

Water: Expected to have very low solubility in water due to its long C8 alkyl chain and a high estimated LogP value.[1]

-

Organic Solvents: Expected to be highly soluble in a wide range of nonpolar and polar aprotic organic solvents such as ethanol, acetone, diethyl ether, and benzene, a characteristic common to similar amide structures.[4][5]

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of this compound based on its functional groups and structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound, the key diagnostic absorption bands are:

-

~1630-1670 cm⁻¹ (C=O Stretch): A strong, sharp absorption band in this region is characteristic of the carbonyl group in a tertiary amide. The frequency is lower than that of ketones or esters due to the resonance effect of the nitrogen lone pair.[7]

-

~2850-2960 cm⁻¹ (C-H Stretch): Strong bands corresponding to the stretching vibrations of the sp³ C-H bonds in the octyl and ethyl groups.

-

~1465 cm⁻¹ (C-H Bend): A characteristic bending vibration for CH₂ groups.

-

~1260 cm⁻¹ (C-N Stretch): The stretching vibration of the amide C-N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8][9]

¹H NMR Spectrum:

-

~0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the octyl chain.

-

~1.1-1.3 ppm (multiplets, 10H): The internal methylene groups (-(CH₂)₅-) of the octyl chain.

-

~1.1 and ~1.2 ppm (two triplets, 6H): The methyl protons of the two N-ethyl groups. These may appear as a single triplet or two distinct triplets depending on the rotational dynamics.

-

~2.2 ppm (triplet, 2H): The methylene group (-CH₂-) adjacent to the carbonyl group.

-

~3.3 and ~3.4 ppm (two quartets, 4H): The methylene protons of the two N-ethyl groups. Due to restricted rotation around the amide C-N bond, the two ethyl groups can be chemically non-equivalent, leading to two distinct quartets.[10]

¹³C NMR Spectrum:

-

~173 ppm: The carbonyl carbon (C=O).

-

~14 ppm: The terminal methyl carbon of the octyl chain.

-

~13 and ~15 ppm: The methyl carbons of the N-ethyl groups.

-

~22-35 ppm: A series of signals for the methylene carbons of the octyl chain.

-

~40 and ~42 ppm: The methylene carbons of the N-ethyl groups.

Chemical Properties and Reactivity

Stability

This compound is a stable compound under standard conditions. It should be stored in a cool, dry, and well-ventilated area away from heat sources.[11]

Reactivity

The primary site of reactivity is the amide functional group.

-

Hydrolysis: Like other amides, this compound can be hydrolyzed to octanoic acid and diethylamine. This reaction is typically slow and requires harsh conditions, such as heating in the presence of strong acid or base.

-

Reduction: The amide can be reduced to the corresponding amine, N,N-diethyloctylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications

Based on available data and the properties of related compounds, this compound has potential utility in several areas:

-

Fragrance Industry: It is reported to have a complex spicy, sweet, and woody odor, making it suitable for use in perfumes and other scented products.[1]

-

Solvent: Similar N,N-dialkylamides are used as high-purity solvents and synergists in agrochemical formulations.[12]

-

Wastewater Treatment: There is a mention of its potential use in heavy metal wastewater treatment.[1]

Experimental Protocols

Characterizing a chemical like this compound involves a standardized workflow to confirm its identity and purity.

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals.

-

Analysis: Assign the chemical shifts, multiplicities, and integrations to the corresponding protons and carbons in the molecular structure.

Protocol 2: IR Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption frequencies and assign them to the functional groups (C=O, C-H, C-N) present in the molecule.

Safety and Handling

While specific toxicity data for this compound is limited, related N,N-dialkylamides are known to cause skin and eye irritation.[3][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors.[14]

-

Storage: Store in a tightly closed container in a cool, dry place.[11]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes.[13]

Conclusion

This compound is a well-defined molecule with a distinct set of physical and chemical properties driven by its tertiary amide structure and long alkyl chain. Its high lipophilicity, characteristic spectroscopic signatures, and general stability make it a versatile compound. This guide has synthesized the available technical data to provide a foundational understanding for scientists and researchers, enabling its effective and safe use in various scientific and industrial applications.

References

-

PubChem. (n.d.). N,N-Dimethyloctanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kiper, R. A. (n.d.). N,N-dimethylbutanamide. Burevestnik. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Butanamide, N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-2,2-dimethylbutanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). Retrieved from [Link]

-

Vesta Chemicals bv. (n.d.). Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN). Retrieved from [Link]

-

CPAchem. (n.d.). Safety data sheet. Retrieved from [Link]

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

-

PMC. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). N,N-Dimethyloctanamide (N,N-Dimethylcaprylamide). Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

DC Chemicals. (n.d.). E722-2648|CAS 931963-55-2. Retrieved from [Link]

-

Chemsrc. (n.d.). NN-Dimethyloctanamide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

- Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.

-

Solubility of Things. (n.d.). N,N-diethyl-3-oxobutanamide. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN103012156B - Preparation method of N,N-diethylethylenediamine.

-

PubChem. (n.d.). n,n-Diethylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbutylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | 996-97-4 [chemicalbook.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. N,N-Dimethyloctanamide | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N-dimethylbutanamide [chemister.ru]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. How would you expect the IR and ¹H NMR spectra for propanamide an... | Study Prep in Pearson+ [pearson.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 2,2'-Azobis (2,4 dimethylvaleronitryle) | Iniper 52 (ABVN) [vestachem.com]

- 12. N,N-Dimethyloctanamide (N,N-Dimethylcaprylamide) | High-Purity Agrochemical Solvent | CAS 1118-92-9 [painichemical.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Authored by a Senior Application Scientist

An In-Depth Technical Guide to N,N-Diethyloctanamide (CAS 996-97-4)

This guide provides a comprehensive technical overview of this compound, a versatile amide with significant potential in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, potential mechanisms, and applications of this compound, grounding all claims in authoritative data.

Core Molecular & Physical Properties

This compound, also known as N,N-diethylcaprylamide, is a tertiary amide characterized by an eight-carbon acyl chain and two ethyl groups on the nitrogen atom. This structure imparts specific solubility and stability characteristics crucial for its application. Its excellent thermal stability and solubility in organic solvents make it a valuable intermediate and formulation component.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 996-97-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₅NO | [1][3] |

| Molecular Weight | 199.34 g/mol | [3][4] |

| Appearance | Colorless clear liquid (estimated) | [5] |

| Boiling Point | 258-259 °C at 760 mmHg | [5][6] |

| Density | ~0.87 g/cm³ at 20 °C | [2][5] |

| Flash Point | >100 °C (>212 °F) | [5] |

| Solubility | Soluble in alcohol; Insoluble in water | [5] |

| LogP (o/w) | 3.823 (estimated) | [2][5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is a direct and scalable amidation reaction. This process is valued for its efficiency and high yield of the target compound.

Synthetic Pathway: Acylation of Diethylamine

The most common synthesis route involves the reaction of octanoyl chloride with diethylamine. In this nucleophilic acyl substitution, the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of octanoyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent elimination of a chloride ion results in the formation of this compound.

Caption: General Synthesis Workflow for this compound.

Detailed Experimental Protocol (Laboratory Scale)

This protocol outlines a self-validating system for synthesizing high-purity this compound. The causality behind each step is explained to ensure reproducibility and understanding.

-

Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The entire apparatus is placed in an ice-water bath to manage the exothermic nature of the reaction. Causality: Active cooling is critical to prevent side reactions and ensure the stability of the reactants.

-

Reagent Charging: Charge the flask with diethylamine (1.1 equivalents) dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene). Causality: Using a slight excess of the amine ensures the complete consumption of the more valuable acyl chloride. Anhydrous conditions prevent the hydrolysis of octanoyl chloride.

-

Acylation Reaction: Add octanoyl chloride (1.0 equivalent) dropwise via the dropping funnel while maintaining the internal temperature between 0-5 °C with vigorous stirring. The addition should take approximately 1 hour. Causality: Slow, dropwise addition prevents a rapid temperature spike, maximizing yield and purity. Vigorous stirring ensures homogenous mixing for a complete reaction.

-

Reaction Completion & Quenching: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC). Once complete, cautiously quench the reaction by adding water to hydrolyze any remaining octanoyl chloride and to dissolve the diethylammonium chloride byproduct.

-

Workup and Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess diethylamine, followed by a dilute base (e.g., 5% NaHCO₃) to remove any acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid. Causality: Vacuum distillation is necessary due to the compound's high boiling point, preventing thermal degradation.

Potential Mechanism of Action & Biological Relevance

While direct pharmacological studies on this compound are limited, the N,N-diethylamide moiety is a well-established pharmacophore. Its presence in numerous bioactive compounds suggests its potential to modulate biological targets.[7][8] Insights can be drawn from structurally related compounds, such as the widely used insect repellent N,N-diethyl-meta-toluamide (DEET).

Studies on DEET have shown that it can act as an inhibitor of acetylcholinesterase (AChE), albeit a poor one.[9][10] More significantly, its neurotoxic effects in insects are attributed to its action on octopaminergic synapses.[9][10] It is plausible that this compound, due to its structural similarity, could exhibit analogous interactions with certain neuronal receptors or enzymes, though this requires empirical validation. The lipophilic octanoyl chain combined with the polar amide group gives the molecule amphiphilic properties, which may facilitate its passage across biological membranes and interaction with protein binding sites.

Applications in Research and Development

The unique properties of this compound make it a valuable compound in several industrial and research sectors.

-

Pharmaceutical Intermediate: It serves as a key building block in the synthesis of more complex pharmaceutical agents. Its structure can be modified to create novel drug candidates.

-

Formulation & Drug Delivery: The solubilizing properties of this compound make it a candidate for use as an excipient or solvent in drug formulations, potentially enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

-

Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides, where it can improve the stability and efficacy of the final product.

-

Wastewater Treatment: There is evidence to suggest its utility in the treatment of heavy metal wastewater.[2]

Proposed Metabolism and Pharmacokinetic Profile

The primary metabolic pathway is expected to be oxidative N-dealkylation, resulting in the sequential removal of the ethyl groups to produce N-ethyl-octanamide and subsequently octanamide, releasing acetaldehyde in the process.[11] Specifically, studies on DEAC indicate that CYP2B1 is a key isozyme responsible for this de-ethylation.[11]

Caption: Proposed Metabolic Pathway of this compound via CYP450.

Analytical Methodologies

For researchers working with this compound, accurate detection and quantification are essential. Standard analytical techniques are well-suited for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Given its volatility and thermal stability, GC-MS is an ideal method for separation and identification. It provides high resolution and sensitivity, allowing for quantification in complex matrices.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reverse-phase column (e.g., C18), can also be used.[13] Detection can be achieved using a UV detector at a low wavelength (~210 nm) or, for higher specificity and sensitivity, coupled with a mass spectrometer (LC-MS/MS).[13][14]

Safety and Toxicology Profile

Understanding the safety profile of any chemical is paramount. This compound is classified as an irritant.[4] Adherence to standard laboratory safety protocols is required.

| Hazard Information | GHS Classification & Precautionary Statements | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation. | [2] |

| Precautionary Statements | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P332+P313: If skin irritation occurs: Get medical advice/attention. | [2][15] |

The Research Institute for Fragrance Materials (RIFM) has assessed the compound and found no concern for skin sensitization at current usage levels and concluded it is not genotoxic.[3]

Conclusion

This compound (CAS 996-97-4) is a chemical intermediate with a well-defined synthesis and stable physicochemical profile. While its primary applications have been in the pharmaceutical and agrochemical industries as a synthetic precursor and formulation aid, its structural features suggest a potential for broader biological activity that warrants further investigation. Future research should focus on elucidating its specific pharmacological mechanisms and conducting comprehensive pharmacokinetic and toxicological studies to fully characterize its potential in drug development and other advanced applications.

References

- High-Quality this compound (CAS: 996-97-4) | Competitive Pricing from Leading Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- This compound - 996-97-4, C12H25NO, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.

- This compound | 996-97-4. (2025). ChemicalBook.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PubMed Central.

- N,N-Dimethyloctanamide SDS, 1118-92-9 Safety Data Sheets. (n.d.). ECHEMI.

- Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET). (2014). PubMed.

- Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver. (n.d.). PubMed.

- Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. (n.d.). PubMed.

- N,N-diethyl octanamide, 996-97-4. (n.d.). The Good Scents Company.

- Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). (2025). ResearchGate.

- FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate.

- RIFM fragrance ingredient safety assessment, N,N-diethyloctamide, CAS registry number 996-97-4. (2024). RIFM.

- Determination of N,N-Dimethyl-o-Toluidine and N,N-Diethyl-p-Toluidine in Ethylene Gas Samples. (n.d.). Thermo Fisher Scientific.

- This compound. (n.d.). Matrix Scientific.

- ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). (n.d.). NCBI Bookshelf.

- 996-97-4 this compound C12H25NO, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Guidechem.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | 996-97-4 [chemicalbook.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. 996-97-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. N,N-diethyl octanamide, 996-97-4 [thegoodscentscompany.com]

- 6. Page loading... [guidechem.com]

- 7. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neurotoxicity and mode of action of N, N-diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microsomal metabolism of N,N-diethylacetamide and N,N-dimethylacetamide and their effects on drug-metabolizing enzymes of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. echemi.com [echemi.com]

N,N-Diethyloctanamide solubility in organic solvents

An In-Depth Technical Guide to the Solubility of N,N-Diethyloctanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding this compound

This compound is a tertiary amide with a chemical structure characterized by an eight-carbon acyl chain and two ethyl groups attached to the nitrogen atom. This molecular architecture, featuring both a significant hydrophobic alkyl chain and a polar amide group, dictates its physicochemical properties, most notably its solubility in various media. While specific data for this compound is not extensively available in public literature, its structural similarity to other N,N-disubstituted amides, such as the widely used insect repellent N,N-Diethyl-m-toluamide (DEET), allows for well-grounded predictions of its behavior.[1] Amides are a versatile class of organic compounds with applications ranging from pharmaceuticals and agrochemicals to specialty solvents.[2][3] Understanding the solubility of this compound is paramount for its effective formulation, application, and integration into various chemical processes.

Core Principles of Solubility: A Molecular Perspective

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which is a qualitative summation of the intermolecular forces between the solute and the solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several key factors influence the solubility of this compound:

-

Polarity: The amide functional group in this compound possesses a significant dipole moment due to the electronegativity difference between the oxygen, carbon, and nitrogen atoms. However, the long octyl chain is nonpolar. This amphiphilic nature suggests that its solubility will be favored in solvents of intermediate polarity and in nonpolar solvents, while being limited in highly polar solvents like water.

-

Hydrogen Bonding: As a tertiary amide, this compound can act as a hydrogen bond acceptor at the carbonyl oxygen but lacks a hydrogen bond donor (no N-H bond). This limits its ability to form the extensive hydrogen bond networks that characterize solubility in protic solvents like water.

-

Molecular Size and Shape: The long alkyl chain increases the molar mass and the surface area of the nonpolar region, which generally leads to decreased solubility in polar solvents.

Predicted Solubility Profile of this compound

Based on the solubility characteristics of analogous N,N-disubstituted amides, the following table summarizes the predicted solubility of this compound in a range of common organic solvents. It is anticipated to be highly soluble in most organic solvents while exhibiting poor solubility in water.[2][3][4]

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | The ethyl group of ethanol can interact with the alkyl chain of the amide, while the hydroxyl group can interact with the polar amide group. |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | Acetone's polarity is compatible with the amide group, and it can effectively solvate the alkyl portion. |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible | The nonpolar nature of diethyl ether aligns well with the long octyl chain of this compound. |

| Benzene | C₆H₆ | Nonpolar | Miscible | As a nonpolar aromatic solvent, benzene is expected to readily dissolve the largely nonpolar this compound. |

| Chloroform | CHCl₃ | Polar Aprotic | Miscible | Chloroform is a good solvent for a wide range of organic compounds and is expected to dissolve this compound. |

| Water | H₂O | Polar Protic | Sparingly Soluble | The large, nonpolar octyl chain dominates the molecule, leading to unfavorable interactions with the highly polar and extensively hydrogen-bonded water molecules.[3][5] |

Experimental Determination of this compound Solubility

To quantitatively determine the solubility of this compound, a systematic experimental approach is necessary. The isothermal equilibrium method is a reliable and widely used technique.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Experimental Protocol

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker/water bath.

-

Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification of Solute:

-

Analyze the diluted solutions using a calibrated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in g/100 g of solvent or mol/L.

-

Repeat the experiment at different temperatures to study the effect of temperature on solubility.

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic. Therefore, it is expected that the solubility of this compound in organic solvents will increase at higher temperatures.[2]

-

Purity of Components: The presence of impurities in either the this compound or the solvent can affect the measured solubility.

Implications for Drug Development and Research

A thorough understanding of the solubility of this compound is crucial for its practical application:

-

Formulation Development: In the pharmaceutical and agrochemical industries, active ingredients must be dissolved in a suitable solvent system to ensure uniform delivery and bioavailability. Knowledge of solubility is essential for developing stable and effective liquid formulations.

-

Reaction Chemistry: For its use as a reactant or a solvent in chemical synthesis, its solubility in various reaction media will determine the reaction kinetics and product yield.

-

Purification Processes: Solubility data is vital for designing crystallization and extraction processes for the purification of this compound.

Conclusion

References

-

ChemDB. N,N-dimethylbutanamide. [Link]

-

Experiment 1 Determination of Solubility Class. [Link]

-

National Center for Biotechnology Information. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. [Link]

-

National Center for Biotechnology Information. N,N-Dimethyloctanamide. PubChem. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). [Link]

-

Solubility of Organic Compounds. [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link]

-

Solubility of Things. N,N-Dimethylbenzamide. [Link]

-

National Center for Biotechnology Information. Unlocking the potential of the thioamide group in drug design and development. PubMed Central. [Link]

-

Solubility of Things. DEET. [Link]

-

National Institute of Standards and Technology. N,N-Dimethylbutyramide. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. PubMed Central. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

Solubility of Things. N,N-diethyl-3-oxobutanamide. [Link]

-

YouTube. N-butylamine (I), diethylamine (II) and N,N-dimethyl ethylamine(III) have the same molar mass.[Link]

-

Experiment 27 - Amines and Amides. [Link]

-

WebAssign. Experiment 8 - Amide Preparation. [Link]

-

Boston University. Factors affecting solubility. [Link]

-

Solvent Miscibility Table. [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of N,N-Diethyloctanamide

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of N,N-Diethyloctanamide (CAS No. 2432-86-2), a saturated fatty acid diethylamide. While extensive proprietary toxicological data has been generated for regulatory purposes, this document synthesizes the publicly available information, primarily from a U.S. Environmental Protection Agency (EPA) regulatory filing, to elucidate its key toxicological endpoints. This guide is intended for researchers, scientists, and drug development professionals to provide a consolidated understanding of the known safety profile of this compound and to frame the necessary experimental considerations for related molecules. The document is structured to provide not just a summary of findings, but also insights into the rationale behind the toxicological evaluation of such a compound, in line with established international guidelines.

Introduction and Chemical Identity

This compound, also known as Octanamide, N,N-diethyl-, is a chemical compound with a history of use in various industrial and consumer applications. Understanding its interaction with biological systems is paramount for ensuring its safe handling and use.

Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H25NO | - |

| Molecular Weight | 199.34 g/mol | - |

| CAS Number | 2432-86-2 | - |

| Appearance | Liquid | [1] |

| Boiling Point | 155 °C | [1] |

| Flash Point | 87.7 °C | [1] |

| Density | 0.865 g/cm³ | [1] |

Toxicokinetics: A Presumed Pathway

While specific toxicokinetic studies for this compound are not publicly available, the likely pathway can be inferred based on its physicochemical properties and data from structurally related compounds. As a moderately lipophilic amide, it is anticipated to be absorbed through dermal, oral, and inhalation routes. Following absorption, it would likely undergo metabolic transformation in the liver, primarily through oxidation of the alkyl chains and dealkylation of the amide group. The resulting metabolites are expected to be more polar and readily excreted in the urine. The lack of significant findings in subchronic toxicity studies suggests a low potential for bioaccumulation.[2]

Acute Toxicity Assessment

Acute toxicity studies are foundational in toxicological assessments, providing critical information on the potential for adverse effects following a single, short-term exposure. For pesticides and other chemicals, these studies are typically conducted via oral, dermal, and inhalation routes.[3]

Based on regulatory summaries, this compound exhibits a low order of acute systemic toxicity.[2] However, it is classified as a skin and eye irritant.[2][4]

Experimental Protocol: Acute Dermal Irritation (Illustrative OECD 404 Protocol)

The causality behind this experimental choice is to directly assess the local tolerance of the skin to this compound, a likely route of human exposure.

-

Animal Model: Albino rabbit (typically three animals).

-

Test Substance Application: 0.5 mL of the undiluted test substance is applied to a small area (approximately 6 cm²) of shaved skin.

-

Exposure: The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., Draize scale).

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Caption: Workflow for an acute dermal irritation study.

Repeated Dose Toxicity

Repeated dose toxicity studies are crucial for identifying hazards associated with longer-term, cumulative exposure.

Subchronic toxicity studies on this compound have been conducted. A 90-day oral toxicity study in rats and a 6-week oral gavage study in dogs revealed no significant treatment-related adverse effects on mortality, clinical signs, food consumption, hematology, or gross pathology.[2] A 5-day inhalation study indicated signs of respiratory tract irritation at high doses.[2]

Genotoxicity

Genotoxicity assays are a critical component of a toxicological profile, designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard battery of tests is typically employed to assess different genotoxic endpoints.

This compound has been evaluated for its genotoxic potential and has been found to be non-mutagenic.[2] The specific tests included an assessment for mutagenicity and chromosome aberration.[2]

Experimental Protocol: Bacterial Reverse Mutation Test (Illustrative OECD 471 - Ames Test)

This in vitro test is a primary screening tool for identifying substances that can cause gene mutations.

-

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Principle: If the test substance is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to grow on an amino acid-deficient medium.

-

Endpoint: The number of revertant colonies is counted for each concentration and compared to a negative control. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

Caption: Decision tree for the Ames bacterial reverse mutation assay.

Carcinogenicity

Based on Structure-Activity Relationship (SAR) assessments, no concerns for carcinogenicity have been indicated for this compound.[2] This is further supported by the negative findings in genotoxicity assays.[2]

Reproductive and Developmental Toxicity

The evaluation of reproductive and developmental toxicity is essential to identify any potential adverse effects on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.

Developmental toxicity studies have been conducted for this compound in both rats and rabbits.[2]

-

Rabbits: No signs of developmental toxicity were observed at dose levels up to 1,000 mg/kg/day.[2]

-

Rats: A decrease in fetal weight gain was noted in the high-dose group, which was potentially secondary to a decrease in maternal food consumption, a common finding in developmental toxicity studies at maternally toxic doses.[2] Overall, developmental effects were only observed at very high doses.[2] SAR assessments did not indicate any concerns for reproductive effects.[2]

Summary of Toxicological Endpoints

The following table summarizes the known toxicological profile of this compound based on publicly available regulatory information.

| Toxicological Endpoint | Result | Source |

| Acute Oral Toxicity | Low systemic toxicity | [2] |

| Acute Dermal Toxicity | Low systemic toxicity | [2] |

| Acute Inhalation Toxicity | Respiratory tract irritation at high doses | [2] |

| Skin Irritation | Irritant | [2][4] |

| Eye Irritation | Irritant | [2][4] |

| Skin Sensitization | Data not publicly available | - |

| Repeated Dose Toxicity (Oral) | No significant treatment-related effects in 90-day rat and 6-week dog studies | [2] |

| Genotoxicity (Mutagenicity) | Not mutagenic | [2] |

| Genotoxicity (Clastogenicity) | No evidence of chromosome aberration | [2] |

| Carcinogenicity | No concerns indicated by SAR | [2] |

| Reproductive Toxicity | No concerns indicated by SAR | [2] |

| Developmental Toxicity | No effects in rabbits up to 1,000 mg/kg/day; decreased fetal weight at high (maternally toxic) doses in rats | [2] |

Conclusion and Future Directions

The available data, primarily from a comprehensive EPA review, indicate that this compound possesses a low order of systemic toxicity.[2] The primary hazards identified are local effects of skin and eye irritation.[2][4] It is not genotoxic and is not considered to be a carcinogen or a significant reproductive or developmental toxicant at relevant exposure levels.[2]

For drug development professionals and researchers working with structurally similar molecules, this profile provides a valuable reference point. It underscores the importance of a tiered approach to toxicological testing, beginning with an evaluation of local tolerance (irritation) and progressing through assessments of systemic toxicity, genotoxicity, and developmental toxicity. While the detailed study reports for this compound are not in the public domain, the summarized findings provide a robust foundation for read-across and for designing efficient and targeted toxicological evaluation programs for novel amides. Future research could focus on developing in vitro models to further characterize the skin and eye irritation potential of this class of compounds, in line with the global effort to reduce animal testing.

References

-

N,N-Dimethyloctanamide SDS, 1118-92-9 Safety Data Sheets. Echemi.

-

Safety data sheet - CPAChem. CPAChem.

-

Octanamide, N,N-dimethyl and Decanamide, N,N-dimethyl; Exemptions from the Requirement of a Tolerance. Federal Register.

-

RIFM fragrance ingredient safety assessment, methyl thiobutyrate, CAS Registry Number 2432-51-1. Research Institute for Fragrance Materials, Inc.

-

Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Safety Data Sheet: N,N-Diethyl-m-toluamide (Diethyltoluamide). Carl ROTH.

-

N,N-dimethylacetamide - Registration Dossier. ECHA.

-

2 - SAFETY DATA SHEET.

-

Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry (ATSDR).

-

N,N-dimethylbutanamide | CAS#:760-79-2. Chemsrc.

-

Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Agency for Toxic Substances and Disease Registry (ATSDR).

-

N,N-Dimethyloctanamide | C10H21NO | CID 14240. PubChem.

-

The impact of N,N-diethyl-m-toluamide in aquatic environments: occurrence, fate, and ecological risk. ResearchGate.

-

Diethylamine - Registration Dossier. ECHA.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.

-

Substance Information - ECHA. European Union.

-

REFERENCES - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI.

-

SAFETY DATA SHEET. Fisher Scientific.

-

USER'S GUIDE - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). NCBI.

-

9-Decenamide, N,N-dimethyl - Registration Dossier. ECHA.

Sources

A Comprehensive Guide to the Safe Laboratory Handling of N,N-Diethyloctanamide

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety considerations and hazards associated with N,N-Diethyloctanamide in a laboratory environment. As a Senior Application Scientist, the goal is not merely to list procedures but to instill a deep understanding of the chemical's properties and the rationale behind the recommended safety protocols. This guide is structured to empower laboratory personnel to work confidently and safely by implementing a multi-layered system of controls.

A critical note on available data: Comprehensive safety and toxicological data for this compound is limited. Therefore, this guide supplements available information with data from the closely related and structurally similar analogue, N,N-Dimethyloctanamide. This approach is based on Structure-Activity Relationship (SAR) assessments, a standard practice in chemical safety evaluation. All instances where data from the dimethyl analogue is used will be noted for clarity.

Chemical Profile and Physical Properties

A foundational understanding of a substance's physical and chemical properties is paramount to anticipating its behavior in the laboratory. This compound is an amide that is liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₅NO | PubChem |

| Molecular Weight | 199.34 g/mol | PubChem |

| CAS Number | 996-97-4 | ChemicalBook[2] |

| Boiling Point | 148 °C (at 15 Torr) | ChemicalBook[2] |

| Density | 0.8722 g/cm³ | ChemicalBook[2] |

| Synonyms | Octanamide, N,N-diethyl- | ChemicalBook[2] |

Data for the related compound N,N-Dimethyloctanamide (CAS 1118-92-9):

| Property | Value | Source |

| Flash Point | 87.7 °C | ECHEMI[3] |

| Vapor Pressure | 0.0555 mmHg at 25°C | ECHEMI[3] |

| Water Solubility | Immiscible | Fisher Scientific[4] |

Hazard Identification and Toxicological Insights

Based on aggregated GHS data, primarily from its dimethyl analogue, this compound should be treated as a hazardous substance requiring careful handling. The primary risks are associated with direct contact and inhalation of vapors or aerosols.

| Hazard Class | GHS Hazard Statement | GHS Pictogram | Rationale and Causality |

| Skin Corrosion/Irritation | H315 : Causes skin irritation.[1][3][5][6] | GHS07 (Exclamation Mark) | As an organic solvent, it can defat the skin by dissolving natural oils, leading to dryness, redness, and irritation upon prolonged or repeated contact. |

| Serious Eye Damage/Irritation | H318/H319 : Causes serious eye damage/irritation.[1][3][5][6][7] | GHS05 (Corrosion) | The chemical structure can directly irritate the sensitive mucous membranes of the eyes, potentially causing significant and lasting damage if not promptly flushed. |

| Specific Target Organ Toxicity (Single Exposure) | H335 : May cause respiratory irritation.[1][5][6] | GHS07 (Exclamation Mark) | Inhalation of vapors or aerosols can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath. This necessitates handling in well-ventilated areas. |

| Hazardous to the Aquatic Environment | H412 : Harmful to aquatic life with long lasting effects.[5][6] | (No Pictogram) | The compound is immiscible in water and may persist in the environment, posing a long-term risk to aquatic ecosystems. This underscores the need for proper waste disposal. |

Toxicological Summary: Studies conducted on N,N-dimethyloctanamide and N,N-dimethyldecanamide indicate a low systemic toxicity from oral exposure, and the compounds are not found to be mutagenic.[8] Developmental effects were noted only at very high doses.[8] Structure-Activity Relationship (SAR) assessments did not raise concerns for carcinogenicity or reproductive effects.[8] Despite this relatively low systemic toxicity, the primary hazards of skin, eye, and respiratory irritation remain significant and must be managed through proper laboratory practice.

A Multi-layered Approach: The Hierarchy of Controls

Effective laboratory safety is not solely reliant on personal protective equipment (PPE). A more robust and reliable system is achieved by implementing the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls: This is the most critical layer for handling this compound. The causality is simple: if vapors and aerosols are contained at the source, the risk of inhalation and widespread contact is drastically reduced.

-

Fume Hood: All dispensing, transferring, and handling of open containers of this compound must be performed inside a certified chemical fume hood.

-

Local Exhaust Ventilation: For larger apparatus, ensure local exhaust ventilation is positioned to capture any potential emissions.

-

-

Administrative Controls: These are the procedures and policies that dictate safe work practices. Their purpose is to minimize exposure through standardized, safe behaviors.

-

Standard Operating Procedures (SOPs): Your laboratory must develop and maintain detailed SOPs for all processes involving this chemical.

-

Designated Areas: Clearly mark areas where this compound is stored and handled.

-

Training: All personnel must be trained on the specific hazards of this chemical and the emergency procedures before beginning work.

-

-

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It should never be the primary method of protection but is essential for safeguarding against accidental splashes or unforeseen exposures.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection: Wear a chemically resistant lab coat. Use impervious gloves (e.g., nitrile) and inspect them before each use.[9] For prolonged or immersive contact, consult the glove manufacturer's resistance chart. Contaminated clothing must be removed immediately and washed before reuse.[3]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not required.[4] If engineering controls fail or for emergency response, a full-face respirator with an appropriate organic vapor cartridge should be used.[3][9]

-

Experimental and Handling Protocols

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

4.1. General Handling and Dispensing Protocol

-

Preparation: Don all required PPE (lab coat, safety goggles, gloves).

-

Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.

-

Work Area Setup: Place an absorbent, chemical-resistant bench liner in the fume hood to contain minor drips.

-

Dispensing: Keep the container opening away from your breathing zone. Use only non-sparking tools for transfers to prevent ignition from static discharge.[3][9]

-

Closing: Securely cap the container immediately after dispensing.

-

Cleanup: Wipe down the work surface with an appropriate solvent. Dispose of contaminated materials in the designated hazardous waste container.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after handling.[3]

4.2. Storage Protocol

-

Container: Store in a tightly closed, properly labeled container.[3][9]

-

Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[3][9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of ignition.[10]

-

Temperature: Recommended storage temperature is typically between 15–25 °C.[10]

4.3. Waste Disposal Protocol

-

Collection: Collect all waste (including contaminated consumables) in a designated, leak-proof, and clearly labeled hazardous waste container.

-

Regulations: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.[3][4]

Emergency Response: A Self-Validating System

Preparedness is key to mitigating the impact of an accidental exposure or release. The following flowchart and protocols provide a clear, systematic approach to emergency situations.

Caption: A decision-making flowchart for emergency response procedures.

5.1. First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[3][4][5] Continue rinsing. Seek immediate medical attention.[3]

-

Skin Contact: Take off immediately all contaminated clothing.[10] Wash skin with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, get medical advice.[3]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If you feel unwell, call a poison center or doctor.

-

Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.

5.2. Accidental Release & Spill Cleanup

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[3][11]

-

Containment: Wear appropriate PPE. Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[11]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3][9]

-

Decontamination: Clean the spill area thoroughly.

5.3. Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3] Do not use a direct water jet, as it may spread the fire.[10]

-

Firefighter Protection: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[3][10]

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.[4][10][11]

References

- Safety Data Sheet: N,N-diethylethanamine. Carl ROTH.

- N,N-Dimethyloctanamide SDS, 1118-92-9 Safety D

- Chemical Safety Data Sheet MSDS / SDS - N,N-DIMETHYLBUTYRAMIDE. ChemicalBook.

- SAFETY DATA SHEET - 4,4-Diethoxy-N,N-dimethyl-1-butanamine. Sigma-Aldrich.

- SAFETY DATA SHEET - N,N-Dimethyldecanamide. Fisher Scientific.

- Safety data sheet - N,N-Dimethyldecanamide. CPAChem.

- N,N-Dimethylacrylamide Safety D

- SAFETY DATA SHEET - N,N-Dimethyldecanamide. Avocado Research Chemicals Ltd.

- N,N-Dimethyloctanamide.

- This compound | 996-97-4. ChemicalBook.

- Octanamide, N,N-dimethyl and Decanamide, N,N-dimethyl; Exemptions from the Requirement of a Tolerance. Federal Register, U.S. Environmental Protection Agency.

Sources

- 1. N,N-Dimethyloctanamide | C10H21NO | CID 14240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 996-97-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Federal Register :: Octanamide, N,N-dimethyl and Decanamide, N,N-dimethyl; Exemptions from the Requirement of a Tolerance [federalregister.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. carlroth.com [carlroth.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of N,N-Diethyloctanamide

Introduction: Understanding the Environmental Journey of N,N-Diethyloctanamide

This compound is a tertiary amide with a range of industrial and consumer applications. As with any synthetic compound intended for widespread use, a thorough understanding of its environmental persistence, transformation, and ultimate fate is paramount for a comprehensive risk assessment. This technical guide provides a detailed examination of the anticipated environmental behavior of this compound, drawing upon established principles of environmental chemistry and leveraging data from structurally analogous compounds to elucidate its degradation pathways.

Due to the limited direct research on this compound, this guide will utilize N,N-Diethyl-m-toluamide (DEET) as a primary surrogate for predicting its environmental fate. DEET is a well-studied insect repellent that shares the core N,N-diethyl amide functional group, making it a scientifically robust analogue for understanding the degradation mechanisms of this compound. This approach allows us to build a predictive framework for the environmental behavior of this compound, grounded in extensive empirical data from a closely related molecule.

This document is intended for researchers, environmental scientists, and professionals in drug and chemical development who require a deep technical understanding of the environmental chemistry of this compound.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is governed by its intrinsic physicochemical properties. These parameters dictate its partitioning between air, water, soil, and biota.

| Property | Value | Significance in Environmental Fate |

| Molecular Formula | C12H25NO | Provides the elemental composition. |

| Boiling Point | 148 °C (at 15 Torr)[1] | Suggests low volatility under standard conditions, indicating it is unlikely to be present in significant concentrations in the atmosphere. |

| Density | 0.8722 g/cm³[1] | Being less dense than water, it will float if not dissolved. |

| LogP (estimated) | 3.823[1] | A moderately lipophilic compound, suggesting a potential for partitioning into organic matter in soil and sediment, and some potential for bioaccumulation. |

| Water Solubility | Expected to be low to moderate | Influences its concentration in aquatic systems and its mobility in soil. |

Based on these properties, this compound is expected to primarily reside in the aquatic and terrestrial compartments of the environment. Its entry into the environment would likely be through wastewater treatment plant effluents and direct release during its application.[2][3] Multimedia environmental fate modeling for the surrogate DEET predicts that it is retained primarily in receiving waters (around 79%) and soil (around 21%).[2][3]

Abiotic Degradation: The Role of Hydrolysis and Photolysis

Abiotic degradation processes are chemical transformations that occur without the involvement of biological organisms. For this compound, the key abiotic pathways are likely to be hydrolysis and, to a lesser extent, photolysis.

Hydrolysis

The amide bond in this compound is susceptible to hydrolysis, which is the cleavage of the bond by the addition of a water molecule. This reaction can be catalyzed by both acids and bases.

Proposed Hydrolysis Pathway:

Under environmental conditions (pH 5-9), the hydrolysis of the tertiary amide in this compound is anticipated to be a slow process. The reaction would yield octanoic acid and diethylamine.

Caption: Proposed hydrolytic degradation of this compound.

Experimental Protocol for Assessing Hydrolysis:

A standardized protocol, such as the OECD Guideline 111: Hydrolysis as a Function of pH, would be employed.

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Dosing: Introduce a known concentration of this compound into each buffer solution in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect aliquots from each solution.

-

Analysis: Quantify the concentration of this compound and its potential degradation products (octanoic acid and diethylamine) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH.

The rationale for this experimental design is to simulate the range of pH conditions found in natural aquatic environments and to isolate hydrolysis as the degradation mechanism by excluding light and microbial activity.

Photolysis

Direct photolysis of this compound in the aqueous phase is expected to be limited as aliphatic amides do not significantly absorb sunlight. However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), can be a relevant degradation pathway in sunlit surface waters.

Proposed Photolysis Pathway:

Hydroxyl radicals can abstract a hydrogen atom from the alkyl chains of this compound, initiating a cascade of oxidative reactions that would lead to its mineralization.

Experimental Protocol for Assessing Photolysis: